molecular formula C9H18ClNOS B12528020 S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1) CAS No. 833491-30-8

S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)

Cat. No.: B12528020
CAS No.: 833491-30-8
M. Wt: 223.76 g/mol
InChI Key: SBLSGKQNFWYLEA-UHFFFAOYSA-N
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Description

S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) is a chemical compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in numerous drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) typically involves the reaction of piperidine derivatives with ethanethioate under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to the piperidine moiety in S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1).

    Piperidinone: Another piperidine derivative with different functional groups.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness

S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) is unique due to its specific combination of the piperidine moiety with the ethanethioate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

833491-30-8

Molecular Formula

C9H18ClNOS

Molecular Weight

223.76 g/mol

IUPAC Name

S-(2-piperidin-4-ylethyl) ethanethioate;hydrochloride

InChI

InChI=1S/C9H17NOS.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H

InChI Key

SBLSGKQNFWYLEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1CCNCC1.Cl

Origin of Product

United States

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